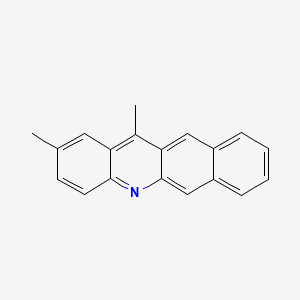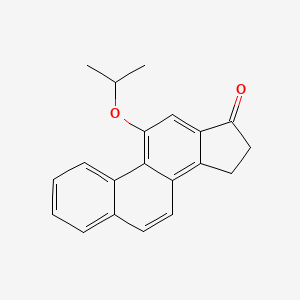
1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring, which is a fused ring system containing both nitrogen and carbon atoms The trifluoromethyl group attached to the benzotriazine ring enhances its chemical stability and biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by cyclization to form the benzotriazine ring. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control and the use of high-purity reagents, to ensure consistent product quality .
化学反応の分析
Types of Reactions
1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction can produce dihydrobenzotriazine derivatives .
科学的研究の応用
1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting their activity. This compound may interact with enzymes, receptors, or other macromolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,2,4-Benzotriazine-6-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a sulfur atom in place of one of the nitrogen atoms, leading to distinct pharmacological activities.
Uniqueness
1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
特性
CAS番号 |
130246-82-1 |
|---|---|
分子式 |
C12H11F3N4 |
分子量 |
268.24 g/mol |
IUPAC名 |
1-propyl-3-(trifluoromethyl)-2H-1,2,4-benzotriazine-6-carbonitrile |
InChI |
InChI=1S/C12H11F3N4/c1-2-5-19-10-4-3-8(7-16)6-9(10)17-11(18-19)12(13,14)15/h3-4,6H,2,5H2,1H3,(H,17,18) |
InChIキー |
SZXLUWBAJHHJMK-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=C(C=C2)C#N)N=C(N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)






